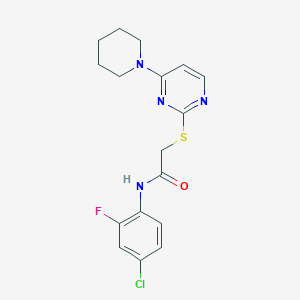

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

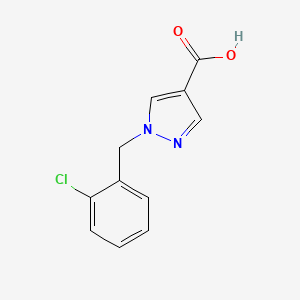

The compound “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” likely contains a pyrazole ring, which is a type of organic compound consisting of a five-membered aromatic ring with two nitrogen atoms . The “4-nitrophenyl” part suggests the presence of a nitro group (-NO2) attached to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring without a hydrogen atom) .

Synthesis Analysis

While specific synthesis methods for “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” are not available, similar compounds are often synthesized through various organic reactions. For example, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .Chemical Reactions Analysis

The compound “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” may undergo various chemical reactions. For instance, 4-nitrophenol can undergo catalytic reduction, a reaction often used to assess the activity of nanostructured materials .Scientific Research Applications

Anticancer Research

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: has been utilized in the synthesis of N-(4-nitrophenyl)-L-prolinamides , which exhibit significant anticancer activities . These compounds have shown promising results in in vitro studies against various human carcinoma cell lines, such as SGC7901, HCT-116, HepG2, and A549 . The cytotoxicity assays indicate that these derivatives can inhibit tumor growth effectively, making them potential candidates for further development into anticancer drugs.

Pharmacology

In pharmacological research, derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been explored for their antinociceptive properties . Studies have shown that certain thiadiazole derivatives synthesized from this compound can increase reaction times in mice subjected to hot-plate and tail-clip tests, indicating a centrally mediated antinociceptive activity . This suggests potential applications in the development of new analgesic drugs.

Material Science

The compound has been used in material science for the synthesis of 1,2,3-triazole derivatives , which are valuable intermediates in the discovery of novel applications of the triazole moiety . These intermediates have been employed in the preparation of various materials, including ligands for coordination chemistry and precursors for bioimaging agents.

Chemical Synthesis

In synthetic chemistry, 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid serves as a building block for the construction of complex molecules. It has been involved in the scalable synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole , a reagent used for the synthesis of 1-alkyl-4-formyltriazoles, demonstrating its versatility in organic synthesis .

Agricultural Research

While direct applications in agriculture are not prominently reported, the chemical synthesis routes involving 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid could lead to the development of novel compounds with potential use as pesticides or plant growth regulators .

Environmental Studies

Derivatives of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been studied for their environmental impact, particularly in the reduction of pollutants such as 4-nitrophenol. Research has focused on developing environmentally-friendly methods for transforming such pollutants into less harmful substances .

Biochemistry Research

In biochemistry, the compound has been used to create substrates for enzyme assays, such as the routine α-amylase assay. Protected 4-nitrophenyl derivatives have been employed in conjunction with novel α-glucosidases for accurate and sensitive measurements of enzyme activity .

Radiolabeling in Medical Imaging

The activated esters of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid have been utilized in the preparation of 18F-labelled synthons for indirect radiolabelling of biomolecules. This application is crucial in medical imaging techniques such as positron emission tomography (PET), where it aids in the visualization of biological processes .

Safety and Hazards

While specific safety and hazard information for “1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid” is not available, similar compounds can pose risks. For example, 4-Nitrophenyl chloroformate is considered hazardous and can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds such as p-nitrophenylacetic acid have been shown to interact with enzymes like penicillin g acylase . This enzyme plays a crucial role in the hydrolysis of penicillin G, a widely used antibiotic .

Mode of Action

Nitrophenyl compounds are known to undergo various chemical reactions, including reduction and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Nitrophenyl compounds are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .

Pharmacokinetics

Similar compounds like apixaban, an oral anticoagulant, have been reported to exhibit quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

Nitrophenyl compounds are known to undergo various chemical reactions, which can lead to changes in the target molecules, potentially altering their function .

Action Environment

The action of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the catalytic efficiencies of nanostructured materials, which are often used in reactions involving nitrophenyl compounds, are governed by properties such as shape and size of the nanomaterials, electrochemistry of the nanomaterial, regeneration of surface for activity, and the carrier system .

properties

IUPAC Name |

1-(4-nitrophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLYLGPMPNMDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)

![N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide](/img/structure/B2865967.png)